1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridazinyl and pyridinyl groups: These groups can be introduced through nucleophilic substitution reactions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, compounds in this class might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
- 1-(6-fluoropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
Uniqueness
1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-pyridin-3-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-23-15-7-6-14(19-20-15)21-9-3-4-12(11-21)16(22)18-13-5-2-8-17-10-13/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,18,22) |
InChI Key |
CXIMNZLYCSMMQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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